molecular formula C10H13NO B1352888 3-Phenylmorpholine CAS No. 138713-44-7

3-Phenylmorpholine

Cat. No. B1352888
M. Wt: 163.22 g/mol
InChI Key: MHZXKVPCJBPNKI-UHFFFAOYSA-N
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Description

3-Phenylmorpholine is a chemical compound with the molecular formula C10H13NO . It is a versatile material used in scientific research. Its unique structure and properties make it suitable for applications in drug discovery, organic synthesis, and catalysis.


Molecular Structure Analysis

The molecular structure of 3-Phenylmorpholine consists of a six-membered ring containing two heteroatoms, oxygen and nitrogen . The average mass of 3-Phenylmorpholine is 163.216 Da, and its mono-isotopic mass is 163.099716 Da .


Physical And Chemical Properties Analysis

3-Phenylmorpholine is a liquid with no color . It has a molecular weight of 163.22 . It should be stored under inert gas (nitrogen or Argon) at 2–8 °C .

Scientific Research Applications

Stimulant Research

  • Field : Stimulant Research .
  • Application : 3-Fluorophenmetrazine (3-FPM), a derivative of 3-Phenylmorpholine, is a novel stimulant substance of the phenylmorpholine class . It is used in research related to stimulant effects and mechanisms .
  • Methods : 3-FPM is typically administered orally or insufflated in research settings . It acts as a releasing agent for dopamine and norepinephrine, increasing their concentrations in the synaptic clefts of neurons in the brain .
  • Results : Subjective effects include stimulation, enhanced focus and motivation, thought acceleration, and euphoria . Users commonly report that 3-FPM produces classical stimulant effects comparable to those of amphetamine .

Safety And Hazards

3-Phenylmorpholine may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

3-phenylmorpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO/c1-2-4-9(5-3-1)10-8-12-7-6-11-10/h1-5,10-11H,6-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHZXKVPCJBPNKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC(N1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90930201
Record name 3-Phenylmorpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90930201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Phenylmorpholine

CAS RN

138713-44-7
Record name 3-Phenylmorpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90930201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-phenylmorpholine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
41
Citations
S Kotowicz, M Korzec, M Siwy, S Golba, JG Malecki… - Dyes and …, 2018 - Elsevier
Novel 1,8-naphthalimides core substituted at 3-C position via imine bond with carbazole, benzothiazole, methylindole, quinoline, benzoindole, phenylmorpholine and triphenylamine …
Number of citations: 29 www.sciencedirect.com
M Shimizu, Y Niwa, T Nagai, I Hachiya - Heterocycles, 2007 - jglobal.jst.go.jp
… Purification by flash silica gel column (n-hexane-AcOEt=4:1 as an eluent) gave 5-isopropyl-3-phenylmorpholine-2-one (5)(17.8 mg, 54%, a 92:8 mixture of cis and trans isomers) as a …
Number of citations: 11 jglobal.jst.go.jp
MD Khanova, RM Sultanova, SL Khursan… - Russian chemical …, 2006 - Springer
… It appeared that the reactions of oxazolidines 1a,b with MDA in dichloromethane in the presence of 0.4 mol.% of the catalyst at 40 C produced methyl 4 alkyl 3 phenylmorpholine 2 …
Number of citations: 15 link.springer.com
AP Molchanov, AV Stepakov, J Kopf… - Russian chemical …, 2001 - Springer
The reactions of methoxycarbonylcarbene, which was generated by catalytic thermal decomposition of methyl diazoacetate, with 3-ethyl-2-phenyl- or 2,3-diphenyloxazolidines resulted …
Number of citations: 11 link.springer.com
SM Yang, M Yoshioka, JW Strovel, DJ Urban… - Bioorganic & medicinal …, 2019 - Elsevier
Extensive optimization of quinazoline-based lead 8 is described. The structure-activity relationship studies indicate the S-configuration is preferred for the phenylmorpholine substitution. …
Number of citations: 13 www.sciencedirect.com
Z Qiao, S Tang, J Guan, Z Yin, C Zhu, Q Zhou… - Chemical …, 2022 - pubs.rsc.org
… , we designed and synthesized six probes (Scheme 1) containing 3-phenylmorpholine (21c), 4-phenylmorpholine (20c), (2S,6R)-2,6-dimethyl-3-phenylmorpholine (21a), (2S,6R)-2,6-…
Number of citations: 1 pubs.rsc.org
CL Stevens, JM Cahoon, TR Potts… - The Journal of Organic …, 1972 - ACS Publications
… sulfuric acid gave 50% of2,2-dimethyl-3-phenylmorpholine (11) characterized as … Dimethyl-3-phenylmorpholine (11).—A mixture of3.25 g (15.5 mmol) of 8 and 100 ml of cold …
Number of citations: 13 pubs.acs.org
D Marquarding, H Klusacek, G Gokel… - Journal of the …, 1970 - ACS Publications
… our earlier attempts20 to base a synthesis of 1 upon the metallation of (5)-4-ferrocenylmethyl-3-phenylmorpholine (this is readily obtained from (S)-phenylglycine via (S)-2-phenyl-N-…
Number of citations: 645 pubs.acs.org
DW Piotrowski, K Futatsugi… - Journal of Medicinal …, 2018 - ACS Publications
A novel series of morpholine-based nonsteroidal mineralocorticoid receptor antagonists is reported. Starting from a pyrrolidine HTS hit 9 that possessed modest potency but excellect …
Number of citations: 17 pubs.acs.org
V Angamuthu, DF Tai - Tetrahedron Letters, 2019 - Elsevier
… The (S)-3-phenylmorpholine (21) was synthesized as reported in literature [18]. Boc-l-pro-l-pro(OH) 22 [48], [49], [50] and 21 reacted with DCC, HOBt in DCM to give 23 in 78% yield. …
Number of citations: 5 www.sciencedirect.com

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